molecular formula C23H22N4O5 B11503730 methyl 4-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate

methyl 4-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate

Cat. No.: B11503730
M. Wt: 434.4 g/mol
InChI Key: HDGLTONWMJPUQZ-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with the following structure:

    C23H24N6O2\text{C}_{23}\text{H}_{24}\text{N}_6\text{O}_2C23​H24​N6​O2​

    .
  • It contains a purine core, which is a bicyclic heterocycle found in DNA, RNA, and ATP.
  • The compound features a benzyl group and an ester linkage.
  • Its systematic name is quite lengthy, so it’s often referred to by its common name or a simplified version.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a synthetic intermediate for more complex molecules.

      Biology: Investigated for potential biological activity due to its purine core.

      Medicine: Research into its pharmacological properties, such as anticancer or antiviral effects.

      Industry: Limited industrial applications, but it may serve as a building block for drug development.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It could interact with enzymes, receptors, or cellular pathways due to its structural features.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that while this compound has potential scientific significance, further research is essential to fully understand its properties and applications

    Properties

    Molecular Formula

    C23H22N4O5

    Molecular Weight

    434.4 g/mol

    IUPAC Name

    methyl 4-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]oxybenzoate

    InChI

    InChI=1S/C23H22N4O5/c1-14-5-7-15(8-6-14)13-27-18-19(25(2)23(30)26(3)20(18)28)24-22(27)32-17-11-9-16(10-12-17)21(29)31-4/h5-12H,13H2,1-4H3

    InChI Key

    HDGLTONWMJPUQZ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)CN2C3=C(N=C2OC4=CC=C(C=C4)C(=O)OC)N(C(=O)N(C3=O)C)C

    Origin of Product

    United States

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